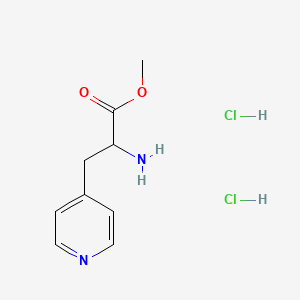

Methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride

Description

It is synthesized via the reaction of 3-(pyridin-4-yl)-L-alanine with methanol and thionyl chloride (SOCl₂), yielding a white solid with a 90% efficiency . The dihydrochloride salt enhances solubility and stability, making it suitable for biochemical applications, such as nitric oxide (NO) production studies via ¹H NMR spectroscopy . Its structure combines a methyl ester, an amino group, and a pyridine ring, enabling interactions in catalytic or receptor-binding contexts.

Properties

IUPAC Name |

methyl 2-amino-3-pyridin-4-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOPNWQHOBRSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=NC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a propanoate backbone, an amino group, and a pyridine ring. Its dihydrochloride form enhances solubility, making it suitable for various biological assays and applications in drug development.

This compound exerts its biological effects through interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It has been shown to bind to various receptors, modulating their activity, which can influence signaling pathways related to inflammation and cell proliferation .

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

- Gastric Cancer : Studies have demonstrated significant cytotoxicity against gastric cancer cells, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanism.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| In vitro Cytotoxicity Assay | This compound showed IC50 values in the micromolar range against gastric cancer cell lines, indicating potent anticancer activity. |

| Antimicrobial Testing | Exhibited inhibitory effects on growth of selected bacterial strains, warranting further exploration into its potential as an antimicrobial agent. |

| Mechanistic Studies | Binding assays revealed interactions with key metabolic enzymes, suggesting pathways through which the compound exerts its biological effects. |

Applications in Drug Development

Due to its structural similarity to amino acids and neurotransmitters, this compound is being explored as a potential pharmacological agent. Its applications include:

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride is primarily utilized in the design and synthesis of new pharmaceutical agents. Its structural characteristics, including an amino group and a pyridine ring, contribute to its potential therapeutic effects.

Drug Discovery

Researchers are investigating this compound as a lead candidate in drug discovery programs. Its ability to interact with biological targets makes it an attractive option for developing novel therapeutic agents, particularly in treating diseases such as cancer and infections.

Bioactivity Assays

In vitro and in vivo assays have been conducted to evaluate the compound's biological activities. Preliminary studies suggest that this compound exhibits promising anticancer properties, displaying cytotoxic effects against various cancer cell lines, including gastric cancer cells .

General Synthetic Routes

Common methods include:

- Alkylation Reactions: Reacting pyridine derivatives with appropriate alkylating agents under basic conditions.

- Coupling Reactions: Utilizing cross-coupling techniques such as Suzuki-Miyaura or Buchwald-Hartwig reactions to form carbon-carbon bonds.

These synthetic approaches allow for the introduction of various functional groups, enhancing the compound's versatility for further modifications .

Characterization Techniques

Characterization of this compound is crucial for confirming its structure and purity. Common techniques include:

- Infrared Spectroscopy (IR): Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

- X-ray Crystallography: Offers precise structural data at the atomic level .

Biological Research Applications

This compound serves as a valuable reagent in biological studies, particularly in exploring its interactions with cellular components.

Chemical Probes

The compound is employed to develop chemical probes that facilitate the study of biological processes by modifying it with specific tags or markers, such as fluorescent probes for imaging studies .

Drug Impurity Control

In pharmaceutical formulations, this compound acts as a reference substance for detecting impurities, ensuring the quality and safety of drug products .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to analogs with variations in aromatic substituents, ester groups, or amine functionalities (Table 1).

Table 1: Structural and Functional Comparison of Analogs

Physicochemical Properties

- Solubility : Dihydrochloride salts universally improve aqueous solubility. Pyridine and imidazole rings may enhance solubility in polar solvents compared to nitro or pyrazole groups.

- Stability : Pyridin-4-yl and imidazol-5-yl groups offer aromatic stability, whereas nitro groups introduce reactivity (e.g., reduction sensitivity) .

Research Findings and Trends

- Electronic Effects : Pyridin-4-yl’s electron-withdrawing nature may enhance electrophilic reactivity compared to electron-donating imidazole or pyrazole groups.

- Biological Interactions: Pyridine-based compounds show distinct binding profiles in enzyme substrates (e.g., eNOS) versus imidazole-based histidine derivatives .

- Commercial Availability : Analogs like the pyrazole derivative are marketed as chiral building blocks, reflecting demand in drug discovery .

Preparation Methods

Direct Synthesis from 3-(4-pyridyl)alanine

One of the most straightforward approaches to prepare methyl 2-amino-3-(pyridin-4-yl)propanoate is by esterification of commercially available 3-(4-pyridyl)alanine. This method has been documented in the synthesis of hyperpolarized substrates for nitric oxide synthase studies:

- Starting Material: 3-(4-pyridyl)alanine

- Reaction: Esterification to form methyl ester

- Procedure: The amino acid is converted to its methyl ester, typically via reaction with methanol in acidic conditions or using coupling agents under mild conditions.

- Purification: The product is isolated as a white solid with high yield (~90%) and purity.

- Salt Formation: The free base is dissolved in diluted hydrochloric acid and freeze-dried repeatedly to exchange the counter-ion, yielding the dihydrochloride salt form with high purity.

This method is advantageous due to the availability of starting materials and relatively mild reaction conditions, making it suitable for preparative scale synthesis.

Coupling of Protected Amino Acids with Aminopyridines Followed by Deprotection

A more elaborate synthetic route involves the use of protected amino acid derivatives and amino pyridines:

- Step 1: Coupling of Boc-protected amino acids (e.g., Boc-l-Arg(Pbf)-OH) with 4-aminopyridine derivatives using coupling agents like HATU.

- Step 2: Formation of protected amides with good yields.

- Step 3: Removal of protecting groups (Boc and Pbf) using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).

- Step 4: Purification via C-18 reverse-phase cartridge chromatography using water as the eluent.

- Step 5: Conversion of trifluoroacetate salts to hydrochloride salts by dissolution in diluted HCl and freeze-drying.

This method allows for the synthesis of a variety of substituted methyl 2-amino-3-(pyridin-4-yl)propanoates with high purity and yield, suitable for further functionalization.

Radical Addition to Acrylate Esters Under Catalytic Conditions

A related preparation strategy, although more commonly applied to pyridin-2-yl derivatives, involves the Michael addition of aminopyridines to acrylate esters under catalytic conditions:

- Reagents: 2-aminopyridine and ethyl acrylate (analogous to methyl acrylate for methyl ester formation)

- Catalyst: Trifluoromethanesulfonic acid

- Solvent: Anhydrous ethanol

- Conditions: Heating under nitrogen atmosphere at 120–160 °C for 16–20 hours

- Workup: Washing with organic solvents, concentration under reduced pressure, and recrystallization to obtain the amino ester.

- Yield: High yields (~83%) with purity up to 99% by HPLC reported for similar compounds.

While this method is described for ethyl esters and pyridin-2-yl derivatives, the approach is adaptable for methyl esters and pyridin-4-yl analogues by adjusting the starting aminopyridine and acrylate ester.

Conversion to Dihydrochloride Salt

The final step in preparing methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride involves salt formation:

- Procedure: Dissolve the free base methyl ester in dilute hydrochloric acid solution.

- Process: Repeated freeze-drying cycles to ensure complete exchange of counter-ions and removal of residual solvents.

- Result: Formation of the dihydrochloride salt as a stable, crystalline solid suitable for storage and further applications.

This step enhances the compound’s stability, solubility, and handling characteristics for pharmaceutical or synthetic use.

Summary Table of Preparation Methods

Research Findings and Considerations

- The esterification of 3-(4-pyridyl)alanine is the most straightforward and scalable method, providing high yield and purity with minimal synthetic steps.

- Coupling with protected amino acids followed by deprotection allows structural diversification but requires careful purification and handling of protecting groups.

- The catalytic Michael addition method, while more common for pyridin-2-yl derivatives, offers an environmentally friendly and high-yielding alternative that can be adapted for pyridin-4-yl compounds.

- Conversion to the dihydrochloride salt is essential for improving compound stability and is routinely achieved by acid treatment and freeze-drying cycles.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride, and how are intermediates characterized?

A common approach involves:

- Step 1: Protection of the amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions.

- Step 2: Coupling of the pyridin-4-yl moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on precursor availability .

- Step 3: Esterification with methanol under acidic conditions to form the methyl ester.

- Step 4: Deprotection of the amino group followed by salt formation with HCl to yield the dihydrochloride.

Characterization: Intermediates are analyzed via -NMR (e.g., methyl ester protons at δ 3.7 ppm, pyridyl aromatic protons at δ 7.2–8.5 ppm) and LC-MS for molecular weight confirmation .

Q. How is the compound characterized for purity and structural integrity in academic research?

Q. What are the solubility and storage recommendations for this compound?

- Solubility: Highly soluble in polar solvents (e.g., water, DMSO, methanol) due to the dihydrochloride salt form. Insoluble in non-polar solvents like hexane .

- Storage: Store at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Lyophilized powders are stable for >2 years .

Advanced Research Questions

Q. How does the pyridin-4-yl group influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Role of Pyridine: The pyridin-4-yl group enhances binding to nicotinic acetylcholine receptors (nAChRs) due to its planar structure and hydrogen-bonding capability. Computational docking studies (e.g., AutoDock Vina) predict interactions with α4β2 nAChR subtypes .

- Methodology: SAR is evaluated by synthesizing analogs with substituted pyridines (e.g., 3-chloro or 4-methyl) and testing receptor affinity via radioligand binding assays .

Q. What advanced techniques ensure enantiomeric purity in synthesis, and how is it validated?

- Chiral Resolution: Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts to obtain the (S)-enantiomer .

- Validation:

Q. How is the compound’s stability under physiological conditions assessed for in vivo studies?

- pH Stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS over 24 hours .

- Plasma Stability: Incubate with rat plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and quantify remaining compound using a validated calibration curve .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADME Prediction: Tools like SwissADME or Schrödinger’s QikProp estimate logP (partition coefficient), BBB permeability, and CYP450 interactions. For example, the compound’s logP ≈ -1.2 suggests high hydrophilicity and low membrane permeability .

- Molecular Dynamics (MD): Simulations (e.g., GROMACS) model binding stability to target receptors over 100 ns trajectories, calculating root-mean-square deviation (RMSD) to assess conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.